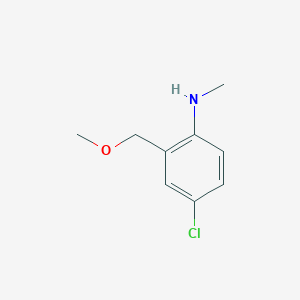

4-Chloro-2-(methoxymethyl)-N-methylaniline

Description

Contextualization within Substituted Aniline (B41778) Classifications

Substituted anilines are organic compounds derived from aniline through the replacement of one or more hydrogen atoms on the benzene (B151609) ring or the amino group with other functional groups. wikipedia.orgatlantis-press.com The nature and position of these substituents profoundly influence the chemical and physical properties of the molecule, including its basicity, reactivity, and potential biological activity. wikipedia.orgatlantis-press.com

4-Chloro-2-(methoxymethyl)-N-methylaniline can be classified based on its substitution pattern:

Chlorinated Aniline: The presence of a chlorine atom at the para-position (C4) relative to the amino group places it in the category of chloroanilines. The chlorine atom is an electron-withdrawing group via induction and a weak deactivator, which influences the electron density of the aromatic ring.

Alkoxy-Substituted Aniline: The methoxymethyl group at the ortho-position (C2) introduces an ether linkage. This group can influence the molecule's conformation and reactivity through both steric and electronic effects.

N-Alkylated Aniline: The methyl group on the nitrogen atom makes it a secondary amine and an N-methylaniline derivative. N-alkylation can impact the basicity and nucleophilicity of the amino group. lgcstandards.com

The combination of these features—a halogen, an ether, and N-alkylation—on a single aniline ring results in a unique electronic and steric environment, distinguishing it from simpler substituted anilines.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 941294-12-8 | C₉H₁₂ClNO | 185.65 |

| 4-Chloro-2-methylaniline (B164923) | 95-69-2 | C₇H₈ClN | 141.60 |

| 4-Chloro-N-methylaniline | 932-96-7 | C₇H₈ClN | 141.60 |

This table is generated based on available data from chemical suppliers and databases. angenechemical.comscbt.comchemicalregister.comsynquestlabs.comwikipedia.orgfda.govsigmaaldrich.comchemicalbook.comnih.govscbt.comtcichemicals.com

Significance as a Versatile Synthetic Scaffold and Research Target

Substituted anilines are highly valued as synthetic scaffolds in organic chemistry. lgcstandards.com They serve as precursors for the synthesis of a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. The functional groups on the aniline ring can be modified or used to direct further reactions, allowing for the construction of diverse molecular architectures.

The specific combination of substituents in this compound offers several points of potential chemical manipulation:

The aromatic ring can undergo further electrophilic substitution, with the existing substituents directing the position of new functional groups.

The N-H bond of the secondary amine can be a site for further functionalization.

The chloro substituent can potentially be displaced via nucleophilic aromatic substitution under specific conditions or participate in cross-coupling reactions.

The methoxymethyl group may be cleaved to reveal a hydroxymethyl or other functional group, providing another handle for synthetic transformations.

These features make this compound a potentially valuable intermediate for creating libraries of compounds for screening in drug discovery and materials science.

Overview of Prior Research on Related Methoxymethyl- and Chloro-Substituted Anilines

While specific research on this compound is not extensively documented in publicly available literature, the broader classes of chloroanilines and alkoxy-substituted anilines have been the subject of considerable study.

Chloroanilines: Research on chloro-substituted anilines has often focused on their use in the synthesis of pesticides and dyes. For instance, 4-chloro-o-toluidine (4-chloro-2-methylaniline) has been used as an intermediate for the pesticide chlordimeform (B52258) and in the production of azo dyes. wikipedia.org The position of the chlorine atom is known to significantly affect the compound's properties and potential applications.

Methoxymethyl-Substituted Anilines: The methoxymethyl (MOM) group is often employed as a protecting group for hydroxyl functionalities in organic synthesis due to its stability under various conditions and its relatively straightforward removal. Its presence directly on an aromatic ring, as in a methoxymethyl-substituted aniline, can influence the reactivity of the ring in electrophilic substitution reactions. Research on ortho-alkoxy anilines has explored their unique electronic properties and their utility in the synthesis of heterocyclic compounds and other complex organic structures. atlantis-press.com

The study of these related compounds provides a framework for predicting the chemical behavior and potential utility of this compound. The interplay between the electron-withdrawing nature of the chloro group and the electronic effects of the ortho-methoxymethyl and N-methyl groups likely results in a compound with a distinct reactivity profile that could be exploited in targeted synthetic applications.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-(methoxymethyl)-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-11-9-4-3-8(10)5-7(9)6-12-2/h3-5,11H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBIHRJJQQUFOLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)Cl)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650022 | |

| Record name | 4-Chloro-2-(methoxymethyl)-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941294-12-8 | |

| Record name | 4-Chloro-2-(methoxymethyl)-N-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941294-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-(methoxymethyl)-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Chloro 2 Methoxymethyl N Methylaniline

Strategies for ortho-Methoxymethylation of Aniline (B41778) Derivatives

Introducing an alkyl group, such as methoxymethyl, at the ortho position of an aniline derivative is a significant synthetic challenge due to the strong ortho, para-directing nature of the amino group, which can lead to mixtures of isomers. Modern strategies overcome this by either activating the ortho C-H bond directly or by using precursors where the desired substitution is pre-installed.

Direct C-H functionalization has emerged as a powerful, atom-economical method for forging C-C bonds. The most prominent strategy for achieving exclusive ortho-selectivity is Directed ortho-Metalation (DoM). wikipedia.org This technique relies on a directing metalation group (DMG) that complexes with an organolithium reagent, typically n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), positioning it to deprotonate the adjacent ortho C-H bond with high precision. wikipedia.orgorganic-chemistry.org

For aniline substrates, the amino group itself is not an effective DMG and requires protection. Common protecting groups that also serve as powerful DMGs include amides, carbamates, and sulfonamides. organic-chemistry.orgharvard.edu The process involves:

Protection: The parent aniline is first protected, for instance, as an N-Boc or N-pivaloyl derivative.

Directed Lithiation: The protected aniline is treated with a strong lithium base. The DMG chelates the lithium ion, leading to regioselective deprotonation at the C-2 position, forming an aryllithium intermediate. wikipedia.orgbaranlab.org

Electrophilic Quench: The aryllithium is then quenched with a suitable electrophile. For the synthesis of the target compound, chloromethyl methyl ether (MOM-Cl) or a similar methoxymethylating agent would be introduced to form the C-C bond at the ortho position.

The relative power of various DMGs has been studied, with groups like OCONEt₂ (diethylcarbamate) and CONEt₂ (diethylamide) showing exceptional directing ability. harvard.edunih.gov The use of additives like tetramethylethylenediamine (TMEDA) can break up organolithium aggregates, increasing basicity and accelerating the reaction. baranlab.org

| Directing Group Type | Example DMG | Relative Directing Power |

| Amide | -CONR₂ | Strong |

| Carbamate | -OCONR₂ | Strong |

| Sulfonamide | -SO₂NR₂ | Strong |

| Methoxy (B1213986) | -OCH₃ | Moderate |

| Amino (tertiary) | -NR₂ | Moderate |

An alternative to direct C-H functionalization is to begin with a precursor that already contains the methoxymethyl group at the desired position. A common approach involves the conversion of substituted phenols to anilines. researchgate.netescholarship.orgrsc.org This multi-step sequence offers a high degree of regiochemical control.

A representative synthetic pathway could be:

Starting Material: The synthesis begins with a commercially available precursor, such as 2-cresol (2-methylphenol).

Etherification: The phenolic hydroxyl group is converted to a methoxymethyl ether, for example, by Williamson ether synthesis, yielding 1-(methoxymethyl)-2-methylbenzene.

Nitration: Aromatic nitration is performed. The existing substituents will direct the incoming nitro group.

Reduction: The nitro group is subsequently reduced to the primary amine (-NH₂) using standard conditions, such as catalytic hydrogenation (H₂/Pd/C) or metal-acid reduction (e.g., Sn/HCl), to yield the ortho-methoxymethyl aniline derivative.

Another powerful precursor strategy involves the Smiles rearrangement, which can convert phenols to anilines under metal-free conditions, although it often requires electron-poor arenes or high temperatures. escholarship.org More recent developments have focused on radical-mediated methods to convert phenol (B47542) derivatives to anilines, tolerating a wider range of functional groups. scispace.com

Regioselective Chlorination on the Aniline Ring System

With the ortho-methoxymethyl aniline in hand, the next critical step is the regioselective introduction of a chlorine atom at the C-4 position (para to the amino group). The challenge lies in preventing chlorination at the other activated ortho position (C-6).

Electrophilic aromatic substitution is the classical method for halogenating anilines. The strongly activating, ortho, para-directing amino group dominates the regioselectivity. The existing ortho-methoxymethyl group provides steric hindrance that disfavors substitution at the adjacent C-6 position, thereby promoting chlorination at the C-4 (para) position.

Several chlorinating agents can be employed:

Copper(II) Chloride (CuCl₂): This reagent has been shown to be effective for the para-chlorination of substituted anilines. Reactions can be carried out in various solvents, including aqueous HCl and ionic liquids. researchgate.netwikipedia.org In some systems, the presence of oxygen and a co-catalyst is necessary to achieve high yields. wikipedia.org

N-Chlorosuccinimide (NCS): A common and milder source of electrophilic chlorine.

Advanced Reagents: For complex substrates requiring high selectivity and mild conditions, modern chlorinating agents have been developed. An example is 2-Chloro-1,3-bis(methoxycarbonyl)guanidine, which is highly reactive and can selectively chlorinate electron-rich carbons on heteroaromatic rings. nih.gov

| Chlorinating Reagent | Typical Conditions | Selectivity Profile |

| CuCl₂ / O₂ / HCl(aq) | 60 °C, several hours | Good para-selectivity for 2-substituted anilines. wikipedia.org |

| CuCl₂ / Ionic Liquid | Lower temperature than aqueous | High conversion and excellent para-selectivity without O₂/HCl. researchgate.net |

| N-Chlorosuccinimide (NCS) | Acetonitrile or DMF, room temp. | Generally good, but can lead to isomeric mixtures. |

| 2-Chloro-1,3-bis(methoxycarbonyl)guanidine | Organic solvent, mild conditions | Excellent regioselectivity for electron-rich positions. nih.gov |

Transition metal-catalyzed C-H activation provides a modern alternative to classical electrophilic substitution. These methods often employ a directing group to achieve high regioselectivity. While many methods focus on ortho-functionalization, strategies for para-selective reactions are emerging. nih.govnih.gov

For the target synthesis, a palladium-catalyzed ortho-chlorination could be envisioned on a precursor before the amino group is introduced or modified. For example, palladium catalysis using a cyano directing group has been shown to be highly effective for the ortho-halogenation (including chlorination) of arylnitriles. acs.org Similarly, copper-catalyzed methods have been developed for the direct ortho-halogenation of protected anilines, demonstrating high regiocontrol and tolerance for various functional groups. rsc.org While these methods target the ortho position, they highlight the power of metal catalysis in controlling the site of halogenation through chelation assistance, a principle that could be adapted for the specific substrate.

N-Methylation Techniques for Secondary Aromatic Amine Precursors

The final step in the synthesis is the methylation of the aniline nitrogen. If starting from a primary amine, a dimethylated product might be favored; therefore, the most direct route involves the methylation of a secondary N-methylaniline precursor. Should the synthesis proceed via the 4-chloro-2-(methoxymethyl)aniline (B13270414) intermediate, several reliable methods exist for its N-methylation.

Eschweiler-Clarke Reaction: This classical method performs reductive amination using formaldehyde (B43269) as the carbon source and formic acid as the reducing agent. wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of an iminium ion, which is then reduced by a hydride transfer from formic acid. nrochemistry.com A key advantage is that the reaction stops at the tertiary amine stage, preventing the formation of quaternary ammonium (B1175870) salts. wikipedia.orgambeed.com The process is robust and typically involves heating the amine with an excess of aqueous formaldehyde and formic acid. nrochemistry.com

Metal-Catalyzed N-Methylation: Modern catalytic systems offer milder conditions and higher efficiency. Ruthenium(II) complexes, for example, have been used to catalyze the N-methylation of a wide range of anilines, including halogenated derivatives, using methanol (B129727) as an inexpensive and sustainable C1 source. wikipedia.org These reactions are often performed at elevated temperatures in the presence of a base like cesium carbonate and can achieve excellent yields (95-98%) for substrates similar to the target precursor. wikipedia.org

| Method | Reagents | Key Features |

| Eschweiler-Clarke Reaction | Formaldehyde (CH₂O), Formic Acid (HCOOH) | Classical, robust method; avoids over-methylation; irreversible due to CO₂ loss. wikipedia.orgnrochemistry.com |

| Ru(II)-Catalyzed Methylation | Methanol (CH₃OH), Ru(II) catalyst, Base (e.g., Cs₂CO₃) | Modern, catalytic approach; uses sustainable C1 source; high yields for functionalized anilines. wikipedia.org |

Reductive Amination Protocols

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency in forming carbon-nitrogen bonds. organic-chemistry.org This method typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of 4-Chloro-2-(methoxymethyl)-N-methylaniline, a potential pathway involves the direct reductive amination of 4-chloro-2-(methoxymethyl)aniline with formaldehyde.

This process can be catalyzed by various reducing agents. Modern protocols often favor catalytic hydrogenation or the use of hydride reagents like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN), which are known for their mildness and selectivity. organic-chemistry.orgnih.gov A significant advantage of contemporary reductive amination is the ability to perform it as a one-pot reaction, which simplifies procedures and minimizes waste. nih.gov Advanced techniques, such as those using H-cube technology for continuous flow hydrogenation, allow for high conversion rates, easy work-up by simple evaporation, and avoid the handling of hazardous reductants. rsc.org

A hypothetical reductive amination for the target compound is outlined below:

| Reactant 1 | Reactant 2 | Reducing Agent | Catalyst (if applicable) | Product |

| 4-Chloro-2-(methoxymethyl)aniline | Formaldehyde | H₂ | Pd/C, Pt/P-TiO₂, or [RuCl₂(p-cymene)]₂ | This compound |

| 4-Chloro-2-(methoxymethyl)aniline | Formaldehyde | NaBH(OAc)₃ | Acetic Acid | This compound |

These protocols offer good functional group tolerance, which is crucial given the presence of a chloro and a methoxymethyl group on the aromatic ring. nih.gov

Alkylation with Methyl Halides (e.g., Methyl Iodide)

A classical yet effective method for synthesizing N-methylated anilines is the direct alkylation of a precursor amine with a methyl halide, such as methyl iodide. In this approach, the starting material would be 4-chloro-2-(methoxymethyl)aniline. The reaction involves the nucleophilic substitution of the halide by the amine's nitrogen atom.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct, thereby driving the reaction to completion. Common bases include sodium carbonate or potassium carbonate. vedantu.com While effective, a key challenge with this method is controlling the degree of alkylation. The use of excess methyl iodide can lead to the formation of the quaternary ammonium salt, in this case, N,N,N-trimethylanilinium carbonate. vedantu.com Careful control of stoichiometry is therefore essential to maximize the yield of the desired secondary amine.

A comparison of reaction parameters is presented below:

| Substrate | Alkylating Agent | Base | Solvent | Potential Byproduct |

| 4-Chloro-2-(methoxymethyl)aniline | Methyl Iodide (CH₃I) | Sodium Carbonate (Na₂CO₃) | Acetonitrile or DMF | Quaternary ammonium salt |

| 4-Chloro-2-(methoxymethyl)aniline | Dimethyl Sulfate ((CH₃)₂SO₄) | Potassium Carbonate (K₂CO₃) | Acetone | Quaternary ammonium salt |

Convergent and Divergent Synthetic Routes to the Target Compound

A divergent synthesis would begin with a common, readily available starting material that is sequentially modified to introduce the required functional groups. For instance, one could start with 4-chloro-2-methylaniline (B164923). This precursor could then undergo functional group transformations, such as free radical bromination of the methyl group followed by substitution with methoxide (B1231860) to form the methoxymethyl group, and subsequent N-methylation.

Atom-Economy and Step-Economy Considerations in Synthesis Design

Modern synthetic chemistry places a high value on efficiency, which is often quantified by metrics such as atom economy and step economy. rsc.org

Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. jocpr.comresearchgate.net Reactions with high atom economy, such as additions and rearrangements, are preferred as they generate less waste. jocpr.com For the synthesis of this compound, a reductive amination protocol generally exhibits better atom economy than a synthesis involving multiple protection-deprotection steps or the use of stoichiometric reagents that are not incorporated into the final product. mygreenlab.org

Application of Green Chemistry Principles in Reaction Optimization

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. sphinxsai.com These principles are highly relevant to the synthesis of this compound.

Key applications include:

Catalysis: Employing catalytic reagents instead of stoichiometric ones significantly reduces waste. For instance, using a catalytic amount of a transition metal for reductive amination is superior to using a full equivalent of a chemical reductant. organic-chemistry.org

Safer Solvents and Reagents: Whenever possible, hazardous solvents should be replaced with greener alternatives like water, ethanol, or in some cases, performing the reaction solvent-free. sphinxsai.com For example, the alkylation of anilines can sometimes be performed in less hazardous solvents than traditional choices like HMPA. researchgate.net

Waste Prevention: Designing syntheses with high atom economy is a fundamental principle of green chemistry that directly addresses waste prevention. jocpr.com Choosing a convergent route or a one-pot reaction like reductive amination can drastically reduce the number of purification steps and the associated solvent waste. rsc.orgnih.gov

The table below summarizes the green chemistry aspects of potential synthetic routes:

| Synthetic Method | Green Chemistry Considerations |

| Reductive Amination | High atom economy; potential for catalytic reduction (e.g., H₂/Pd/C); one-pot procedure reduces waste. organic-chemistry.orgjocpr.com |

| Alkylation with Methyl Halides | Can generate salt byproducts; requires stoichiometric base; potential for hazardous alkylating agents and solvents. vedantu.com |

| Convergent Synthesis | Can increase overall yield and reduce waste from side reactions in long linear sequences. nih.gov |

Stereoselective Synthesis Approaches

The molecule this compound (C₉H₁₂ClNO) does not possess any chiral centers or stereoisomers. scbt.com All carbon atoms are either part of the achiral benzene (B151609) ring, sp³ hybridized with at least two identical hydrogen atoms (in the methoxymethyl and N-methyl groups), or part of a methyl group. Therefore, stereoselective synthesis approaches are not applicable for the preparation of this specific compound.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 4 Chloro 2 Methoxymethyl N Methylaniline

The reactivity of 4-Chloro-2-(methoxymethyl)-N-methylaniline is primarily governed by two key structural features: the nucleophilic tertiary aniline (B41778) nitrogen and the substituted aromatic ring. The lone pair of electrons on the nitrogen atom makes it a center for nucleophilic reactions, while the benzene (B151609) ring, influenced by three different substituents, can undergo electrophilic substitution.

Nucleophilic Reactivity of the Tertiary Aniline Nitrogen

The nitrogen atom in this compound is a tertiary amine, and its lone pair of electrons is available to attack electrophilic species. This nucleophilicity is central to several important classes of reactions.

Acylation of N-methylated anilines with acyl chlorides like benzoyl chloride is a standard method for forming amides. In this reaction, the nucleophilic nitrogen atom of this compound attacks the electrophilic carbonyl carbon of benzoyl chloride. This is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, which serves to neutralize the hydrochloric acid byproduct. chemicalbook.com The reaction proceeds via a nucleophilic acyl substitution mechanism.

The product of this reaction is N-(4-chloro-2-(methoxymethyl)phenyl)-N-methylbenzamide. While specific studies on this exact reaction are not prevalent, the acylation of similar structures, such as 4-chloro-2-methylaniline (B164923) and 4-methoxyanilines, with benzoyl chloride is well-documented, proceeding readily to form the corresponding benzamides. sigmaaldrich.comsigmaaldrich.comresearchgate.net The general conditions for such reactions often involve stirring the aniline and benzoyl chloride in a solvent like dichloromethane (B109758) or toluene (B28343) at room temperature. chemicalbook.com

Table 1: Representative Acylation Reaction

| Reactant A | Reactant B | Product | Typical Conditions |

|---|

Schiff bases, or imines, are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. nih.gov The mechanism involves nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration to form the characteristic C=N double bond. youtube.com

However, this compound is a secondary amine. Secondary amines cannot form stable imines upon reaction with aldehydes and ketones because they lack a second proton on the nitrogen atom necessary for the final elimination of water. The initial adduct, a hemiaminal, is formed, but it cannot dehydrate to an imine. Instead, it may eliminate water to form an enamine if there is an alpha-proton on the aldehyde or ketone, or exist in equilibrium with the starting materials. Therefore, this compound does not undergo typical Schiff base formation. researchgate.netnih.gov

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction is highly suitable for the N-arylation of secondary amines like this compound with aryl halides or triflates. beilstein-journals.orgmit.edu

The catalytic cycle generally involves:

Oxidative Addition : The palladium(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.

Amine Coordination and Deprotonation : The secondary amine coordinates to the palladium center, and a base deprotonates the amine to form an amido complex.

Reductive Elimination : The aryl group and the amido group are eliminated from the palladium complex, forming the desired N-aryl amine product and regenerating the Pd(0) catalyst.

The choice of palladium precursor, ligand, and base is crucial for the reaction's success. Modern catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, allow for the coupling of a wide range of anilines and aryl halides under relatively mild conditions. wikipedia.orgnih.gov This methodology provides a versatile route to synthesize more complex tertiary diarylamines from this compound. beilstein-journals.orgmdpi.com

Table 2: Buchwald-Hartwig N-Arylation Example

| Amine Substrate | Aryl Halide | Catalyst System | Product |

|---|

Electrophilic Aromatic Substitution on the Chlorinated Aromatic Ring

The benzene ring of this compound is substituted with three groups that influence its reactivity and the regioselectivity of electrophilic aromatic substitution (EAS). masterorganicchemistry.com

Substituents on an aromatic ring modulate its reactivity towards electrophiles by a combination of inductive and resonance effects. ulethbridge.ca

-N(CH₃)- (N-methylamino) group : This group is a strongly activating, ortho-, para-director. The nitrogen atom's lone pair can be donated into the aromatic ring via resonance (+M effect), significantly increasing the ring's electron density and nucleophilicity. byjus.comwikipedia.org This strong activating effect generally outweighs its inductive electron withdrawal (-I effect) due to nitrogen's electronegativity.

-CH₂OCH₃ (methoxymethyl) group : This is an activating, ortho-, para-directing group. While it is an alkyl-type group, the oxygen can also participate in resonance-like hyperconjugation. Studies on the methoxymethyl cation as an electrophile have shown it to be highly selective, suggesting the methoxymethyl group on a ring influences reactivity significantly. nih.gov It is generally considered a weak to moderate activating group.

-Cl (Chloro) group : Halogens are a unique class of substituents. They are deactivating, yet ortho-, para-directing. The high electronegativity of chlorine withdraws electron density from the ring inductively (-I effect), making the ring less reactive towards electrophiles than benzene itself. libretexts.org However, the lone pairs on the chlorine atom can be donated to the ring through resonance (+M effect), which directs incoming electrophiles to the ortho and para positions. wikipedia.orgorganicchemistrytutor.com

Table 3: Summary of Substituent Effects

| Substituent Group | Position | Electronic Effect | Ring Reactivity | Directing Effect |

|---|---|---|---|---|

| -N(CH₃)- | 1 | Strong +M, Weak -I | Strongly Activating | Ortho, Para |

| -CH₂OCH₃ | 2 | Weak +M, Weak -I | Activating | Ortho, Para |

The position of an incoming electrophile is determined by the combined directing effects of the existing substituents. youtube.com For this compound, the three groups direct as follows:

-N(CH₃)- group (at C1) directs to positions 2, 4, and 6. Position 2 is blocked, and position 4 is blocked by the chloro group. Thus, it strongly directs to position 6.

-CH₂OCH₃ group (at C2) directs to positions 3, 5, and 1 (para). Positions 1 is blocked. It therefore directs to positions 3 and 5.

-Cl group (at C4) directs to positions 3 and 5.

The outcome is a competition between these directing effects. The most powerful activating group typically controls the regioselectivity. youtube.com In this case, the N-methylamino group is the strongest activator. Its primary directing influence is to the open ortho position (C6). The other potential positions are C3 and C5.

Position 6 : This position is ortho to the strongly activating N-methylamino group and meta to the chloro group. This is a highly favored position.

Position 5 : This position is para to the N-methylamino group (blocked), ortho to the chloro group, and meta to the methoxymethyl group.

Position 3 : This position is ortho to the methoxymethyl group, meta to the N-methylamino group, and meta to the chloro group.

Considering the hierarchy of activating groups (N-methylamino > methoxymethyl > chloro), electrophilic attack is most likely to occur at the positions most activated by the strongest groups. The position C6 is ortho to the most powerful activating group (-N(CH₃)-). Position C3 is ortho to the second most activating group (-CH₂OCH₃). Therefore, substitution is predicted to occur primarily at position C6, with possible minor products from substitution at C3. Steric hindrance is not expected to be a major factor in preventing attack at position 6.

While specific experimental verification for electrophilic substitution on this compound is not widely available in the literature, these predictions are based on well-established principles of physical organic chemistry. youtube.comchegg.com

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzoyl chloride |

| Triethylamine |

| Pyridine |

| Hydrochloric acid |

| N-(4-chloro-2-(methoxymethyl)phenyl)-N-methylbenzamide |

| 4-chloro-2-methylaniline |

| 4-methoxyaniline |

| Dichloromethane |

| Toluene |

| Schiff base / Imine |

| Hemiaminal |

| Enamine |

| Buchwald-Hartwig amination |

| Aryl halide |

| Aryl triflate |

| Palladium |

| Phosphine |

| Sodium tert-butoxide |

| Bromobenzene |

| N-Aryl-4-chloro-2-(methoxymethyl)-N-methylaniline |

Transformations Involving the Methoxymethyl Group

The methoxymethyl group, an ether functionality, is a key site for chemical transformations in this compound. Its reactivity is primarily centered around the cleavage of the ether bond and subsequent functional group interconversions.

The cleavage of the ether linkage in the methoxymethyl group of this compound is a characteristic reaction that leads to the formation of a hydroxymethyl group. This transformation typically proceeds under acidic conditions, where the ether oxygen is protonated, making the adjacent carbon atom more susceptible to nucleophilic attack. wikipedia.orgmasterorganicchemistry.com

The reaction can follow either an SN1 or SN2 mechanism, depending on the reaction conditions and the stability of potential carbocation intermediates. wikipedia.org In the case of the primary methoxymethyl group, an SN2 pathway is generally favored. masterorganicchemistry.com Strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr) are effective reagents for this cleavage. masterorganicchemistry.com The general mechanism involves the protonation of the ether oxygen, followed by a nucleophilic attack by the halide ion on the methyl group, which is less sterically hindered, to yield 4-chloro-2-(hydroxymethyl)-N-methylaniline and a methyl halide.

Recent research has also explored the use of chloroaluminate ionic liquids for the cleavage of aromatic methyl ethers under milder conditions. researchgate.net These reagents have shown high selectivity and reactivity, offering a potentially more efficient method for the dealkylation of such ethers. researchgate.net

A relevant study on the selective utilization of methoxy (B1213986) groups in lignin (B12514952) for the N-methylation of anilines demonstrated a reaction pathway where LiI catalyzes the cleavage of the Ar-OCH3 ether bond to form CH3I and a phenoxide intermediate. nih.gov This generated methyl iodide can then act as a methylating agent. A similar principle could be applied to the methoxymethyl group of the target compound, where a reagent could selectively cleave the methyl ether part.

The resulting 4-chloro-2-(hydroxymethyl)-N-methylaniline is a valuable intermediate for further synthetic modifications.

Table 1: Reagents for Ether Cleavage

| Reagent | Conditions | Mechanism | Product |

|---|---|---|---|

| Hydroiodic Acid (HI) | Strong acid, heat | SN2 | 4-chloro-2-(hydroxymethyl)-N-methylaniline + Methyl iodide |

| Hydrobromic Acid (HBr) | Strong acid, heat | SN2 | 4-chloro-2-(hydroxymethyl)-N-methylaniline + Methyl bromide |

| Chloroaluminate Ionic Liquids | Mild conditions | Lewis acid catalysis | 4-chloro-2-(hydroxymethyl)-N-methylaniline |

| Lithium Iodide (LiI) | Catalytic | Ether cleavage | 4-chloro-2-(hydroxymethyl)-N-methylaniline + Methyl iodide |

Functional Group Interconversions of the Methoxymethyl Moiety

Following the initial ether cleavage to the hydroxymethyl group, a variety of functional group interconversions can be envisioned. The primary alcohol of 4-chloro-2-(hydroxymethyl)-N-methylaniline can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. For instance, mild oxidation with reagents like pyridinium (B92312) chlorochromate (PCC) would yield the corresponding benzaldehyde (B42025) derivative, while stronger oxidants such as potassium permanganate (B83412) (KMnO4) or chromic acid would lead to the benzoic acid derivative.

Conversely, the hydroxymethyl group can be converted to other functionalities. For example, treatment with thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) would convert the alcohol to the corresponding chloromethyl or bromomethyl derivative, which are reactive electrophiles for further substitution reactions.

Redox Chemistry of the Aniline and Aromatic Ring System

The nitrogen atom of the N-methylaniline moiety is a primary site for oxidation. The oxidation of N-methylaniline and its derivatives has been studied using various oxidants, and the products can range from N-oxides to polymeric materials, depending on the reaction conditions.

Kinetic studies on the chemical oxidation of N-methylaniline with dichromate as an oxidant have shown a self-accelerating character of the reaction, leading to the formation of poly(N-methylaniline). nih.govresearchgate.net The oxidation process is complex and can involve the formation of radical cations as intermediates. researchgate.net

The oxidation of N-methylaniline with peroxomonosulfuric acid (PMSA) has also been investigated, with the proposed mechanism involving a nucleophilic attack of the amine's lone pair on the electrophilic peroxo oxygen. researchgate.net This can lead to the formation of N-oxides or further oxidized products. The presence of substituents on the aromatic ring can influence the rate and pathway of these oxidation reactions. For this compound, the electron-withdrawing chloro group and the ortho-methoxymethyl group would be expected to modulate the reactivity of the aniline nitrogen towards oxidation.

Table 2: Products of N-methylaniline Oxidation

| Oxidant | Product(s) | Reference |

|---|---|---|

| Dichromate | Poly(N-methylaniline) | nih.govresearchgate.net |

| Peroxomonosulfuric acid (PMSA) | N-oxides, further oxidized products | researchgate.net |

| Chromic Acid | N,N'-dimethylaniline quinone diimine | asianpubs.org |

Reductive Transformations of Aromatic Functionalities

The aromatic ring of this compound contains a chlorine substituent that can be subject to reductive dehalogenation. Catalytic hydrogenation is a common method for the reduction of aryl halides. Using a catalyst such as palladium on carbon (Pd/C) in the presence of a hydrogen source can lead to the replacement of the chlorine atom with a hydrogen atom, yielding 2-(methoxymethyl)-N-methylaniline. The efficiency of this reaction can be influenced by the choice of catalyst, solvent, and reaction conditions.

While the reduction of the aromatic ring itself (hydrogenation to a cyclohexyl derivative) is possible under more forcing conditions (high pressure and temperature with catalysts like rhodium or ruthenium), the selective reduction of the chloro group is a more common transformation under standard laboratory conditions. It is important to note that in the catalytic hydrogenation of chloronitroarenes to produce chloroanilines, controlling the chemoselectivity to avoid dehalogenation is a significant challenge. mdpi.com This highlights the propensity of the chloro group to be reduced under these conditions.

Advanced Spectroscopic Characterization Methodologies for 4 Chloro 2 Methoxymethyl N Methylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No experimental NMR data for 4-Chloro-2-(methoxymethyl)-N-methylaniline could be located. Therefore, a detailed analysis of its proton and carbon environments, as well as its connectivity and stereochemistry through 2D NMR, cannot be provided.

Specific ¹H NMR spectral data, including chemical shifts, coupling constants, and signal multiplicities for the aromatic protons, the N-methyl protons, the methoxymethyl protons, and the amine proton, are not available in the searched resources.

Published ¹³C NMR data, which would identify the chemical shifts of the nine distinct carbon atoms in the molecule, including the aromatic carbons, the N-methyl carbon, and the methoxymethyl carbons, could not be found.

A search for 2D NMR data (COSY, HSQC, HMBC, NOESY) yielded no results for this compound. Such data would be essential for confirming the connectivity between protons and carbons and for providing insights into the spatial relationships between atoms.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Detailed mass spectrometry data, crucial for confirming the molecular formula and understanding the molecule's fragmentation behavior, is also unavailable.

No high-resolution mass spectrometry data, which would provide a highly accurate mass measurement to confirm the elemental composition of C₉H₁₂ClNO, was found in the public domain.

Experimental tandem mass spectrometry (MS/MS) data is not available. This information would be necessary to describe the characteristic fragmentation patterns of the molecule upon ionization, providing further structural evidence.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating volatile compounds and identifying them based on their mass-to-charge ratio (m/z) and fragmentation patterns. For this compound, GC-MS serves as a primary method for assessing sample purity and identifying potential by-products from its synthesis.

In a typical GC-MS analysis, the sample is injected into a gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column, such as a DB-1MS or SE-54 fused silica (B1680970) column. epa.govgoogle.com The column separates the target compound from any impurities based on differences in their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer.

The mass spectrometer ionizes the molecules, typically through electron impact (EI), causing them to fragment in a reproducible manner. The parent molecule, C9H12ClNO, has a molecular weight of 185.65 g/mol . synquestlabs.com The resulting mass spectrum will show a molecular ion peak ([M]+) and various fragment ions. The analysis of these fragments helps to confirm the structure of the compound. For instance, the fragmentation of 4-Chloro-N-methylaniline, a related compound, is well-documented and can be used to predict the behavior of the target molecule. nih.gov

Table 1: Predicted GC-MS Fragmentation for this compound

| Fragment Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M]+ | [C9H12ClNO]+ | 185/187 | Molecular ion (showing isotopic pattern for Chlorine) |

| [M-CH3]+ | [C8H9ClNO]+ | 170/172 | Loss of a methyl group from the amine |

| [M-OCH3]+ | [C8H9ClN]+ | 154/156 | Loss of a methoxy (B1213986) radical |

| [M-CH2OCH3]+ | [C8H9ClN]+ | 140/142 | Loss of the methoxymethyl group, a key structural indicator |

This table is based on established fragmentation principles and data from analogous compounds.

By integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram, a quantitative assessment of its purity can be achieved.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

For compounds that are non-volatile, thermally unstable, or present in complex environmental or biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred analytical method. nih.govd-nb.info It offers high sensitivity and selectivity, making it ideal for trace analysis and the characterization of complex mixtures containing this compound. nih.gov

The methodology typically employs a reverse-phase HPLC column (e.g., C18) to separate the components of a mixture. sielc.com The mobile phase often consists of a gradient of water and an organic solvent like acetonitrile, with a small amount of an acid such as formic acid to facilitate protonation for mass spectrometric detection. sielc.com

After separation by the LC system, the eluent is introduced into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source. ESI is a soft ionization technique that typically generates protonated molecules, [M+H]+, or other adducts like [M+Na]+, with minimal fragmentation. This is particularly useful for confirming the molecular weight of the parent compound. For more detailed structural analysis, tandem mass spectrometry (MS/MS) can be employed, where the parent ion is selected and fragmented to produce a characteristic spectrum. nih.gov

Table 2: Predicted LC-MS Adducts for this compound

| Adduct | m/z (mass to charge ratio) | Ionization Mode |

|---|---|---|

| [M+H]+ | 186.06 | Positive |

| [M+Na]+ | 208.04 | Positive |

| [M+K]+ | 224.01 | Positive |

Predicted values are based on the compound's molecular formula (C9H12ClNO) and common adducts observed in LC-MS. Data for the related compound 4-chloro-2-methoxy-N-methylaniline shows similar predicted adducts. uni.lu

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing its vibrational modes. researchgate.net The analysis of the vibrational spectra of this compound allows for direct confirmation of its key structural features. Theoretical calculations, often using Density Functional Theory (DFT), are frequently used alongside experimental data to assign the observed vibrational bands. researchgate.netnih.gov

The IR spectrum is based on the absorption of infrared radiation at frequencies corresponding to the molecule's vibrations, while Raman spectroscopy measures the inelastic scattering of monochromatic light. A vibration is IR active if it causes a change in the molecule's dipole moment and Raman active if it causes a change in its polarizability.

Key functional groups in this compound have characteristic vibrational frequencies. For example, the N-H stretch of a secondary amine typically appears as a single, sharp absorption band, distinguishing it from the broader O-H band of alcohols. pressbooks.pub Studies on similar substituted anilines provide a strong basis for assigning the spectra of the target compound. researchgate.netstet.edu.in

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Source of Correlation |

|---|---|---|---|

| N-H | Stretching | 3300 - 3500 | Secondary amine N-H stretch pressbooks.pub |

| Aromatic C-H | Stretching | 3000 - 3100 | General aromatic C-H stretching region |

| Aliphatic C-H | Stretching | 2850 - 2960 | CH3 and CH2 groups |

| C=C | Aromatic Ring Stretching | 1450 - 1600 | Benzene (B151609) ring vibrations |

| C-N | Stretching | 1250 - 1350 | Aromatic amine C-N stretching |

| C-O-C | Asymmetric Stretching | 1200 - 1275 | Ether linkage |

| C-O-C | Symmetric Stretching | 1000 - 1150 | Ether linkage |

This table correlates functional groups to expected spectral regions based on established spectroscopic data and studies on analogous compounds.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared to the theoretical composition calculated from the proposed empirical formula. For this compound, with a molecular formula of C9H12ClNO, this technique provides definitive confirmation of its elemental makeup. synquestlabs.com

The analysis is performed using an elemental analyzer, which combusts a small, precisely weighed sample at high temperatures. The resulting combustion gases (CO2, H2O, N2) are separated and quantified by detectors. The percentage of chlorine is typically determined by titration or ion chromatography after combustion and absorption. The experimental results must align closely with the theoretical values (usually within ±0.4%) to validate the empirical formula.

Table 4: Elemental Composition of this compound

| Element | Molecular Formula | Theoretical Mass % |

|---|---|---|

| Carbon (C) | C9H12ClNO | 58.22% |

| Hydrogen (H) | C9H12ClNO | 6.51% |

| Chlorine (Cl) | C9H12ClNO | 19.09% |

| Nitrogen (N) | C9H12ClNO | 7.54% |

Theoretical percentages are calculated based on the molecular formula and atomic weights.

X-ray Crystallography for Solid-State Molecular Structure Determination (if suitable crystals are obtained)

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. This technique provides accurate measurements of bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and packing in the crystal lattice.

The application of this method is contingent upon the ability to grow a high-quality single crystal of this compound, which can be a significant challenge. If a suitable crystal is obtained, it is mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is analyzed to construct an electron density map, from which the atomic positions can be determined.

While specific crystallographic data for this compound is not publicly available, analysis of a related compound, 2-Chloro-4-nitro-N-methylaniline, illustrates the type of data that can be obtained. stet.edu.in That study revealed an orthorhombic crystal system and provided precise bond lengths and angles for the substituted aniline (B41778) core. stet.edu.in Such data would be invaluable for understanding the steric and electronic effects of the methoxymethyl substituent on the molecular geometry of the target compound.

Table 5: Example Crystallographic Data Obtainable (Based on an Analogous Compound)

| Parameter | Example Value (from 2-Chloro-4-nitro-N-methylaniline) stet.edu.in | Information Provided |

|---|---|---|

| Crystal System | Orthorhombic | The basic symmetry of the crystal lattice |

| Space Group | Pna21 | The specific symmetry elements of the unit cell |

| Unit Cell Dimensions | a = 17.036 Å, b = 10.028 Å, c = 4.081 Å | The size of the repeating unit in the crystal |

| C-Cl Bond Length | ~1.74 Å | Precise measurement of the carbon-chlorine bond |

This table is illustrative and uses data from a related compound to demonstrate the output of an X-ray crystallography experiment.

Applications and Advanced Derivatization of 4 Chloro 2 Methoxymethyl N Methylaniline in Organic Synthesis

Role as a Key Intermediate in Complex Molecule Synthesis

The unique electronic and steric properties of 4-Chloro-2-(methoxymethyl)-N-methylaniline make it an important precursor in multi-step syntheses. The electron-withdrawing nature of the chlorine atom, combined with the ortho-directing methoxymethyl group and the nucleophilic secondary amine, allows for controlled and regioselective reactions.

Precursor for Pharmaceutical Agents and Active Pharmaceutical Ingredients (APIs)

Substituted anilines are foundational scaffolds in medicinal chemistry, and this compound is positioned as a key intermediate for several classes of therapeutic agents. Its primary application lies in the synthesis of kinase inhibitors, particularly those targeting signaling pathways implicated in cancer.

One of the most significant applications is in the preparation of 4-anilinoquinazoline derivatives. nih.govbeilstein-journals.org This class of compounds is renowned for its potent anticancer activity, primarily through the inhibition of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR). nih.govijcce.ac.ir The synthesis typically involves the nucleophilic aromatic substitution reaction between a 4-chloroquinazoline (B184009) core and a substituted aniline (B41778). Microwave-assisted N-arylation has proven to be a rapid and efficient method for this transformation, accommodating a wide array of substituted N-methylanilines to produce libraries of potential anticancer agents in high yields. nih.govbeilstein-journals.orgbeilstein-journals.org The presence of substituents on the aniline ring, such as the chloro and methoxymethyl groups in the title compound, is crucial for modulating the biological activity and pharmacokinetic properties of the final API. ijcce.ac.ir

Furthermore, related quinoline (B57606) structures are key intermediates for inhibitors of the PI3K/Akt/mTOR signaling pathway , which is critical in regulating cell proliferation and survival and is often dysregulated in various cancers. atlantis-press.comresearchgate.netnih.gov The synthesis of complex quinoline and quinazoline (B50416) derivatives relies on functionalized precursors like substituted anilines to build the required molecular framework for potent and selective inhibition. atlantis-press.com

| API Target Class | Heterocyclic Core | Synthetic Role of Substituted Aniline | Key References |

| Anticancer Agents (EGFR inhibitors) | 4-Anilinoquinazoline | Nucleophile in N-arylation to form the core scaffold. | nih.govijcce.ac.ir |

| Anticancer Agents (PI3K/mTOR inhibitors) | Quinoline/Quinazoline | Building block for constructing complex inhibitor molecules. | atlantis-press.comresearchgate.net |

Building Block for Natural Product Synthesis

N-heterocyclic compounds are ubiquitous motifs in a vast number of bioactive natural products. nih.govbeilstein-journals.org The synthesis of these complex molecules often requires pre-functionalized aromatic building blocks to introduce nitrogen atoms and control substitution patterns on aromatic rings. While this compound is a versatile precursor for various nitrogen-containing heterocycles, its specific application in the total synthesis of a named natural product is not widely documented in current scientific literature. However, its potential as a starting material for constructing fragments of alkaloids or other nitrogen-containing natural products remains significant due to its inherent functionality.

Synthesis of Dyes, Pigments, and Functional Materials

Substituted anilines have historically been the cornerstone of the dye industry. The parent compound, 4-chloro-2-methylaniline (B164923), is a known precursor for producing azo dyes. wikipedia.org N-methylaniline and its derivatives are also valuable intermediates in the synthesis of dyes, specialty polymers, and resins. google.comechemi.com The process often involves diazotization of the aniline's amino group followed by coupling with an electron-rich aromatic compound to form the characteristic azo (-N=N-) linkage that defines this class of colorants. The specific substituents on the aniline ring influence the final color, fastness, and solubility of the dye. While direct examples for this compound are not prevalent, its structural similarity to known dye precursors suggests its potential utility in creating specialized dyes and functional pigments where its unique substitution pattern could impart desired chromophoric and material properties. google.com

Derivatization at the Aniline Nitrogen

The secondary amine of this compound is a key reactive handle for further molecular elaboration. It readily undergoes reactions typical of secondary anilines, allowing for the introduction of a wide variety of functional groups and the construction of new ring systems.

N-Alkylation and N-Acylation Reactions

N-Alkylation of anilines is a fundamental transformation for producing tertiary amines, which are themselves important intermediates in pharmaceuticals and agrochemicals. psu.edu This can be achieved using various alkylating agents, such as alkyl halides or alcohols, often in the presence of a catalyst. nih.govacs.orgnih.gov For instance, transition-metal-catalyzed N-alkylation using alcohols is considered a green synthetic method as it produces water as the only byproduct. nih.govacs.org The reactivity of the N-H bond in this compound allows for the introduction of diverse alkyl, benzyl, or other functionalized chains. psu.edu

N-Acylation is another common derivatization, typically performed by reacting the aniline with an acyl chloride or anhydride. libretexts.org This reaction converts the amine into a more stable and often crystalline amide. For example, the related compound 4-chloro-2-methylaniline reacts with benzoyl chloride to form N-(4-chloro-2-methylphenyl)benzamide. chemicalbook.com This type of reaction is frequently used to install protecting groups or to synthesize amide-containing target molecules.

| Reaction Type | Reagent Class | Product Type | General Utility |

| N-Alkylation | Alkyl Halides, Alcohols | Tertiary Amine | Synthesis of pharmaceutical and agrochemical intermediates. |

| N-Acylation | Acyl Chlorides, Anhydrides | Amide | Protection of the amine group, synthesis of amide-based compounds. |

Formation of Substituted Heterocycles

The nucleophilic character of the aniline nitrogen, combined with the ortho-methoxymethyl group, makes this compound an excellent substrate for synthesizing substituted heterocyclic systems.

As previously mentioned, its most notable application is in the synthesis of 4-anilinoquinazolines . nih.govbeilstein-journals.org In a typical reaction, the aniline nitrogen attacks the C4 position of a 4-chloroquinazoline, displacing the chloride and forming a new C-N bond. This reaction is a powerful method for creating libraries of medicinally relevant compounds. nih.govijcce.ac.irbeilstein-journals.org

The general reactivity of ortho-substituted anilines also allows for their use in constructing other heterocyclic frameworks. For example, condensation reactions with 1,3-dicarbonyl compounds or other bifunctional reagents can lead to the formation of various fused and non-fused ring systems. beilstein-journals.orgnih.gov The strategic placement of the methoxymethyl group at the ortho position can influence the regiochemical outcome of these cyclization reactions and can be further modified in subsequent synthetic steps.

Functionalization of the Aromatic Ring

The aromatic ring of this compound possesses three substituents with distinct electronic properties that influence its reactivity towards further functionalization. The chloro group is a deactivating, ortho, para-directing substituent. The N-methylamino group is a strongly activating, ortho, para-director. The methoxymethyl group, an ether, is also an activating, ortho, para-director. The interplay of these directing effects governs the regioselectivity of subsequent transformations.

Further Electrophilic Aromatic Substitutions

Electrophilic aromatic substitution (EAS) reactions introduce new functional groups onto the benzene (B151609) ring. The positions of substitution are dictated by the combined directing effects of the existing substituents. For this compound, the powerful ortho, para-directing influence of the N-methylamino group is expected to be dominant.

The positions ortho to the N-methylamino group are C3 and C5. The C5 position is also para to the chloro group and meta to the methoxymethyl group. The C3 position is ortho to both the N-methylamino and methoxymethyl groups, and meta to the chloro group. Due to the strong activation and directing effect of the amino group, electrophilic attack is most likely to occur at the positions ortho and para to it. However, the para position is already occupied by the chloro group. Therefore, substitution is anticipated primarily at the C3 and C5 positions.

Nitration: Nitration introduces a nitro (-NO₂) group onto the aromatic ring, typically using a mixture of concentrated nitric acid and sulfuric acid. For this compound, nitration would likely yield a mixture of 4-chloro-2-(methoxymethyl)-N-methyl-3-nitroaniline and 4-chloro-2-(methoxymethyl)-N-methyl-5-nitroaniline. The formation of 4-chloro-N-methyl-3-nitroaniline has been documented, suggesting that nitration adjacent to the N-methyl group is a feasible pathway. nih.gov Under strongly acidic conditions, the aniline nitrogen can be protonated to form an anilinium ion, which is a meta-director. learncbse.in This could lead to the formation of some meta-substituted products relative to the amino group. learncbse.in

Halogenation: Halogenation, such as bromination or chlorination, would also be directed by the N-methylamino group. The reaction with reagents like bromine in acetic acid or N-chlorosuccinimide would be expected to place the halogen at the C3 or C5 position. The existing chloro-substituent is a weak deactivator but directs ortho and para. masterorganicchemistry.com The methyl group of a methoxy (B1213986) substituent is also an ortho, para director. youtube.com The regiochemical outcome will be a balance of these electronic and steric influences.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not successful with anilines because the amino group complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic attack. quora.commasterorganicchemistry.com This limitation would apply to this compound, making Friedel-Crafts reactions challenging without prior protection of the amino group.

Metal-Catalyzed Cross-Coupling Reactions (e.g., C-C, C-N, C-O bond formation)

The chloro-substituent at the C4 position provides a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. These reactions are fundamental in modern organic synthesis for building complex molecular architectures.

C-C Bond Formation (Suzuki-Miyaura Coupling): The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.org The chloro-substituent of this compound can be coupled with various aryl or vinyl boronic acids or esters to generate biaryl or styrenyl derivatives, respectively. While aryl chlorides are less reactive than bromides or iodides, the use of specialized phosphine (B1218219) ligands can facilitate their coupling. researchgate.net

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | researchgate.net |

| Pd₂(dba)₃ | PCy₃ | K₃PO₄ | Dioxane | 80-100 | organic-chemistry.org |

| [Pd(IPr)(AN)Cl₂] | - | K₂CO₃ | Toluene | 110 | - |

C-N Bond Formation (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination allows for the formation of C-N bonds between an aryl halide and an amine, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.orgrug.nl This reaction could be used to replace the chloro group of this compound with a different amino group, leading to the synthesis of various diamine derivatives. The choice of phosphine ligand is crucial for achieving high yields, especially with less reactive aryl chlorides. libretexts.org

C-O Bond Formation (Ullmann Condensation): The Ullmann condensation is a classical copper-catalyzed reaction for forming C-O bonds between an aryl halide and an alcohol or phenol (B47542). wikipedia.orgorganic-chemistry.org While traditionally requiring harsh conditions, modern ligand-assisted protocols have improved the scope and mildness of this transformation. This method could be employed to convert the chloro-substituent into an ether linkage by reacting it with an appropriate alcohol in the presence of a copper catalyst and a base.

| Reaction | Bond Formed | Coupling Partner | Typical Catalyst System | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | C-C | Boronic acid/ester | Pd(0) or Pd(II) with phosphine ligand | wikipedia.org |

| Buchwald-Hartwig | C-N | Amine | Pd(0) or Pd(II) with phosphine ligand | wikipedia.org |

| Ullmann Condensation | C-O | Alcohol/Phenol | Cu(I) or Cu(II) with ligand | wikipedia.org |

Transformations of the Methoxymethyl Group

The methoxymethyl group (-CH₂OCH₃) at the C2 position is a versatile functional handle that can be chemically modified or used strategically in multi-step syntheses.

Conversion to other Oxygen-Containing Functional Groups (e.g., hydroxymethyl, formyl)

The methoxymethyl group can be transformed into other valuable oxygen-containing functionalities, such as hydroxymethyl (-CH₂OH) or formyl (-CHO) groups, which serve as precursors for a wide range of other chemical modifications.

Conversion to Hydroxymethyl: Cleavage of the methyl ether portion of the methoxymethyl group yields the corresponding hydroxymethyl derivative. This can be achieved using various ether cleavage reagents. For example, boron tribromide (BBr₃) is a powerful reagent for cleaving aryl methyl ethers. organic-chemistry.org Other methods include treatment with strong nucleophiles like thiolates in a high-boiling solvent. youtube.com

Conversion to Formyl: Oxidation of the methoxymethyl group can lead to the formation of a formyl group. This transformation effectively converts the benzylic ether into an aldehyde. Oxidative cleavage of ethers can be accomplished using various reagents. Fungal peroxygenases have been shown to catalyze the H₂O₂-dependent cleavage of ethers to yield aldehydes. nih.gov Chemical methods, such as oxidation with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) under specific conditions, can also effect this transformation.

Strategic Use in Protecting/Deprotecting Methodologies

The methoxymethyl (MOM) group is widely used in organic synthesis as a protecting group for alcohols. clockss.org In the context of this compound, the methoxymethyl group can be viewed as a protected form of the corresponding 2-hydroxymethylaniline derivative.

Deprotection to the Alcohol: The MOM ether can be cleaved under acidic conditions to reveal the parent alcohol. clockss.org A variety of acidic reagents can be employed, ranging from strong acids like HCl in an alcohol solvent to Lewis acids. For instance, a combination of trifluoromethanesulfonic acid in nitromethane (B149229) and methanol (B129727) has been reported to deprotect N-MOM groups in heterocyclic systems, a procedure that could potentially be adapted for O-MOM groups. clockss.org

Protecting Group Strategy: Conversely, if a synthetic route required the presence of a 2-hydroxymethyl group that needed to be shielded during certain reaction steps, it could be protected as a MOM ether. This strategy would be particularly useful if the planned reactions were incompatible with a free primary alcohol. After the sensitive steps are completed, the MOM group can be selectively removed to unmask the hydroxymethyl functionality for further elaboration.

| Reagent | Conditions | Selectivity | Reference |

|---|---|---|---|

| HCl | MeOH, reflux | Cleaves acid-labile groups | - |

| Trifluoromethanesulfonic acid | CH₃NO₂/MeOH | Can be substrate-dependent | clockss.org |

| Boron Tribromide (BBr₃) | CH₂Cl₂, low temp | Strong, cleaves most ethers | organic-chemistry.org |

| 2-(Diethylamino)ethanethiol | DMF, heat | Good for aryl methyl ethers | organic-chemistry.org |

Structure Activity Relationships Sar of 4 Chloro 2 Methoxymethyl N Methylaniline Derivatives

Impact of Electronic and Steric Effects of Substituents on Reactivity and Chemical Properties

The reactivity of aniline (B41778) derivatives is significantly influenced by the electronic and steric nature of their substituents. In the case of 4-Chloro-2-(methoxymethyl)-N-methylaniline, the chlorine atom at the para position acts as an electron-withdrawing group through induction, while the methoxymethyl group at the ortho position and the methyl group on the nitrogen atom introduce both electronic and steric effects.

The rates of reaction for anilines can be retarded by the presence of ortho-methyl substituents. rsc.org This is attributed to steric hindrance, which can impede the approach of a reagent to the nitrogen atom or the aromatic ring. For instance, the reaction of substituted benzenesulphonyl chlorides with 2-methyl- and 2,6-dimethyl-aniline deviates from expected Brønsted plots, highlighting the significance of steric effects. rsc.org In the context of this compound, the ortho-methoxymethyl group would be expected to exert a similar, if not greater, steric hindrance compared to a simple methyl group.

Furthermore, the electronic effects of substituents play a crucial role. The electron-withdrawing nature of the chlorine atom at the 4-position decreases the electron density of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution (SNAr) reactions. Conversely, the methoxymethyl group at the 2-position, while sterically bulky, can also have an electronic influence. The N-methyl group, in comparison to a primary aniline, increases the electron density on the nitrogen, which can affect its nucleophilicity. However, this increased nucleophilicity can be counteracted by increased steric hindrance around the nitrogen atom, as observed in reactions of N-methylaniline compared to aniline. rsc.org

The interplay of these effects is demonstrated in the table below, which outlines the expected impact of substituents on the reactivity of the parent compound.

| Substituent/Position | Electronic Effect | Steric Effect | Impact on Reactivity |

| 4-Chloro | Electron-withdrawing | Minimal | Activates the ring towards nucleophilic attack |

| 2-(Methoxymethyl) | Weakly electron-donating | Significant | Hinders attack at the nitrogen and ortho position |

| N-Methyl | Electron-donating | Moderate | Increases nitrogen nucleophilicity but also steric bulk |

Correlating Structural Modifications with Desired Chemical Properties and Synthetic Outcomes

Modifying the structure of this compound allows for the fine-tuning of its chemical properties and can direct the outcomes of synthetic reactions. For example, in related systems, the position of a substituent can dictate the regioselectivity of a reaction. In reactions involving 2-chlorotoluene, a meta-aminated product is often obtained in high yield due to the steric hindrance of the aryne intermediate formed. researchgate.net

Structural modifications to the parent compound can be systematically correlated with changes in properties such as solubility, melting point, and reaction kinetics. The following table illustrates potential modifications and their likely consequences on the molecule's chemical behavior.

| Structural Modification | Expected Impact on Chemical Properties | Potential Synthetic Outcome |

| Replacement of 4-Chloro with 4-Fluoro | Increased electronegativity, potentially altering reaction rates. | May favor different reaction pathways or rates in nucleophilic substitution. |

| Variation of the N-alkyl group (e.g., N-ethyl) | Increased steric hindrance and basicity. | Slower reaction rates in sterically demanding reactions. |

| Introduction of a substituent at the 5-position | Altered electronic and steric environment of the ring. | Could influence the regioselectivity of further aromatic substitutions. |

| Modification of the methoxymethyl group | Changes in steric bulk and potential for hydrogen bonding. | Could affect solubility and intermolecular interactions. |

Establishing SAR for Potential Bioactive Analogues

The principles of SAR are critical in the design of new molecules with potential biological activity. By systematically altering the structure of this compound and assessing the impact on biological targets, a profile of the essential and modifiable features of the molecule can be developed.

The binding affinity of a molecule to a biological target is a key determinant of its potential efficacy. The substituents on the aniline ring of this compound can have a profound effect on these interactions. For instance, the chlorine atom can participate in halogen bonding, while the methoxymethyl group can act as a hydrogen bond acceptor. The N-methyl group can influence the conformation of the molecule and its fit within a binding pocket.

A hypothetical analysis of substituent effects on the binding affinity of analogues is presented in the table below. This type of analysis is fundamental in guiding the synthesis of more potent compounds.

| Analogue of this compound | Modification | Expected Effect on Binding Affinity | Rationale |

| Analogue A | Replacement of 4-Chloro with 4-Bromo | Potentially increased | The larger, more polarizable bromine atom might form stronger halogen bonds. |

| Analogue B | Demethylation of the N-methyl group to N-H | Potentially increased | The N-H group can act as a hydrogen bond donor, providing an additional interaction point. |

| Analogue C | Replacement of 2-(methoxymethyl) with 2-methyl | Potentially decreased | Loss of the ether oxygen removes a potential hydrogen bond acceptor site. |

| Analogue D | Introduction of a 5-hydroxyl group | Potentially increased | The hydroxyl group can act as both a hydrogen bond donor and acceptor. |

Beyond target affinity, the development of a successful bioactive compound requires favorable pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). Computational tools are frequently used to predict these properties and assess the "drug-likeness" of a compound. ajol.inforesearchgate.netnih.gov

Key parameters for drug-likeness often include Lipinski's Rule of Five, which provides a guideline for oral bioavailability. ajol.info These rules consider molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Modifications to the this compound scaffold will alter these parameters. For instance, adding alkyl groups will increase the molecular weight and logP, while introducing hydroxyl or amino groups will increase the number of hydrogen bond donors and acceptors.

The following table provides a hypothetical ADMET profile for analogues of this compound, illustrating how structural changes can impact drug-like properties.

| Analogue | Modification | Predicted Molecular Weight ( g/mol ) | Predicted logP | Predicted Hydrogen Bond Donors | Predicted Hydrogen Bond Acceptors | Predicted GI Absorption |

| Parent Compound | - | 185.65 | ~2.5-3.0 | 0 | 2 | High |

| Analogue E | N-demethylation | 171.62 | ~2.2-2.7 | 1 | 2 | High |

| Analogue F | Replacement of 4-Chloro with 4-Trifluoromethyl | 239.19 | ~3.5-4.0 | 0 | 2 | Moderate |

| Analogue G | Addition of a 5-amino group | 200.66 | ~2.0-2.5 | 2 | 3 | High |

These predictive models are invaluable in the early stages of drug discovery for prioritizing which analogues to synthesize and test, thereby optimizing resources and increasing the likelihood of identifying a viable drug candidate. bioline.org.br

Future Perspectives and Emerging Research Avenues for 4 Chloro 2 Methoxymethyl N Methylaniline

Development of More Efficient and Sustainable Synthetic Routes

The industrial and laboratory-scale synthesis of complex molecules like 4-Chloro-2-(methoxymethyl)-N-methylaniline necessitates the development of efficient, cost-effective, and environmentally benign synthetic methodologies. Future research will likely focus on moving beyond traditional multi-step procedures, which often involve harsh reagents and generate significant waste.

A primary area of development will be the catalytic N-methylation of the precursor 4-chloro-2-(methoxymethyl)aniline (B13270414). While classic methods might rely on stoichiometric and toxic methylating agents, modern approaches are geared towards using safer and more atom-economical C1 sources like methanol (B129727). nih.govgoogle.com Research into heterogeneous catalysts, such as those based on ruthenium or nickel, could offer pathways for selective mono-N-methylation under milder conditions, enhancing both the efficiency and sustainability of the synthesis. nih.govrsc.org The development of cyclometalated ruthenium complexes, for instance, has shown promise for the effective methylation of various anilines with methanol at temperatures as low as 60 °C. rsc.org

Furthermore, the synthesis of the aniline (B41778) backbone itself is ripe for innovation. Traditional routes often begin with the nitration of a substituted benzene (B151609), followed by reduction. wikipedia.org More contemporary strategies, such as the direct amination of aryl halides or the synthesis from cyclohexanone (B45756) precursors using systems like Pd/C-ethylene, offer more direct and potentially greener alternatives. wikipedia.orgacs.orgbohrium.comorganic-chemistry.org The application of these modern methods to produce the core structure of this compound could significantly streamline its production.

Table 1: Comparison of Potential Synthetic Routes for N-Methylation

| Method | Methylating Agent | Catalyst | Advantages | Challenges |

| Traditional Alkylation | Methyl Halide | None/Base | High reactivity | Toxicity of reagent, formation of over-methylated byproducts |

| Reductive Amination | Formaldehyde (B43269), Reducing Agent | Various | Controlled methylation | Use of stoichiometric reagents |

| Catalytic Methylation | Methanol | Ru, Ni, or other transition metals | Atom economical, sustainable | Catalyst cost and stability, potential for high temperatures |

Exploration of Untapped Reactivity Pathways for Novel Transformations